molecular formula C6H7NO2 B093175 3-hydroxy-2-methyl-4(1H)-pyridinone CAS No. 17184-19-9

3-hydroxy-2-methyl-4(1H)-pyridinone

Cat. No. B093175
Key on ui cas rn: 17184-19-9
M. Wt: 125.13 g/mol
InChI Key: UVOPIJQQMRLUAD-UHFFFAOYSA-N
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Patent
US06177409B1

Procedure details

4.2 g (14.5 mmol) of 2-methyl-3-benzyloxypyridine-4(1H)-one of glycerol is put into the mixture of 54 mL ethanol—6 mL H2O, and 0.11 g of Pd/C at 10% is added. The reaction medium is subjected to catalytic hydrogenolysis under agitation at room temperature for 24 hours. At the end of this hydrogenolysis, the reaction medium is filtered. The filtered Pd/C is washed with EtOH; then the filtrate is evaporated under reduced pressure. The solid residue is re-crystallized in a MeOH-ethyl acetate mixture to obtain 2.05 g (10.3 mmol) of 2-methyl-3-hydroxypyridine-4(1H)-one of glycerol, which is pure at chromatographic and NMR analyses. Yield: 71%.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.11 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6](=[O:16])[C:7]=1[O:8]CC1C=CC=CC=1.C(O)C>[Pd].OCC(CO)O>[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6](=[O:16])[C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
CC=1NC=CC(C1OCC1=CC=CC=C1)=O
Name
Quantity
54 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.11 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
At the end of this hydrogenolysis, the reaction medium is filtered
WASH
Type
WASH
Details
The filtered Pd/C is washed with EtOH
CUSTOM
Type
CUSTOM
Details
then the filtrate is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue is re-crystallized in a MeOH-ethyl acetate mixture

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC=1NC=CC(C1O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.3 mmol
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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